

Application Note: Synthesis and Validation of 3-Isopropoxy-5-methyl-phenylamine

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Compound of Interest

Compound Name: 3-Isopropoxy-5-methyl-phenylamine

Cat. No.: B12115142

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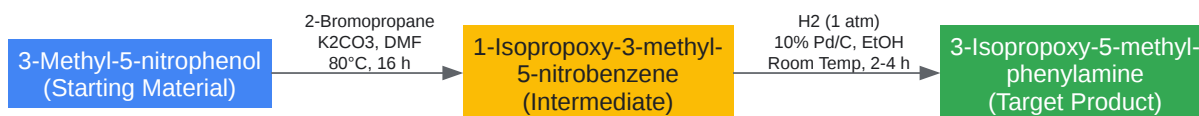
Target Molecule: **3-Isopropoxy-5-methyl-phenylamine** (CAS: 1263208-83-8)[1] Application: Core building block for active pharmaceutical ingredients (APIs), including CFTR modulators and kinase inhibitors[2].

Strategic Rationale & Synthetic Design

The synthesis of **3-isopropoxy-5-methyl-phenylamine** demands a highly chemoselective approach to ensure the integrity of both the ether linkage and the aromatic methyl group. We employ a robust, two-step convergent methodology starting from the commercially available 3-methyl-5-nitrophenol.

- **Williamson-Type O-Alkylation:** The phenolic hydroxyl group is alkylated using 2-bromopropane. We utilize Potassium Carbonate (K₂CO₃) in a polar aprotic solvent (DMF or Acetone). The causality here is critical: K₂CO₃ is a mild base that quantitatively deprotonates the phenol without triggering side-reactions, while the polar aprotic solvent leaves the resulting phenoxide anion poorly solvated, drastically increasing its nucleophilicity for the S_N2 displacement[2],[3].

- Heterogeneous Catalytic Hydrogenation: The intermediate nitroarene is reduced to the target aniline using Hydrogen gas over a Palladium on Carbon (Pd/C) catalyst. We specifically select this over classical Béchamp reduction (Fe/HCl) to avoid acidic conditions that could prematurely cleave the newly formed isopropoxy ether or necessitate a tedious neutralization workup[4].



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Synthetic workflow for **3-Isopropoxy-5-methyl-phenylamine** via a two-step process.

Step 1: O-Alkylation Protocol

Experimental Methodology

- Reaction Setup: To a 250-mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-5-nitrophenol (10.0 g, 65.3 mmol) and anhydrous Dimethylformamide (DMF) (50 mL).
- Base Addition: Add anhydrous K₂CO₃ (18.0 g, 130.2 mmol, 2.0 eq). Stir the suspension at room temperature for 15 minutes to allow for phenoxide formation (solution will darken)[2].
- Alkylation: Dropwise, add 2-bromopropane (12.0 g, 97.9 mmol, 1.5 eq).
- Heating: Attach a reflux condenser and heat the mixture to 80 °C for 16 hours under an inert Nitrogen atmosphere[2].
- Workup (Self-Validating System): Cool to room temperature and filter the inorganic salts (KBr, unreacted K₂CO₃). Dilute the filtrate with 150 mL of distilled water and extract with Ethyl Acetate (3×75 mL). Wash the combined organic layers with 5% aqueous LiCl (3×50 mL) to strictly remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford 1-isopropoxy-3-methyl-5-nitrobenzene.

Quantitative Optimization Data

Table 1: Effect of Solvent and Base on O-Alkylation Yield

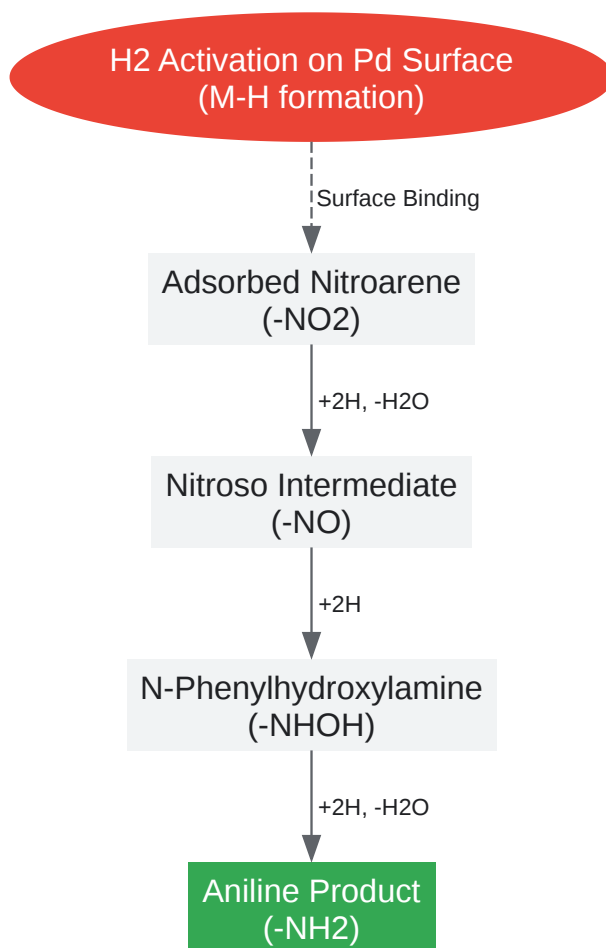
Solvent	Base	Temp (°C)	Time (h)	Conversion (%)	Isolated Yield (%)
Ethanol	K ₂ CO ₃	78 (Reflux)	24	65	58
Acetone	K ₂ CO ₃	56 (Reflux)	24	82	75
DMF	K ₂ CO ₃	80	16	>98	92

Insight: DMF significantly outperforms protic solvents (Ethanol) by preventing hydrogen bonding with the phenoxide, thus maximizing SN₂ kinetics.

Step 2: Catalytic Hydrogenation Protocol

Mechanistic Causality

The reduction of the nitro group over a Pd/C catalyst is a highly orchestrated surface phenomenon. Molecular hydrogen dissociates on the palladium surface to form active metal-hydride (M-H) species^[4]. The nitroarene adsorbs onto the metal, undergoing a stepwise deoxygenation and hydrogenation: Nitro (-NO₂) → Nitroso (-NO) → N-Phenylhydroxylamine (-NHOH) → Aniline (-NH₂)^{[4],[5]}.



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Stepwise surface mechanism for the catalytic hydrogenation of the nitro group.

Experimental Methodology

- **Reaction Setup:** In a 250-mL hydrogenation flask, dissolve 1-isopropoxy-3-methyl-5-nitrobenzene (10.0 g, 51.2 mmol) in absolute Ethanol (100 mL)[4].
- **Catalyst Addition:** Carefully add 10% Pd/C (1.0 g, 10% w/w). Safety Note: Pd/C is highly pyrophoric when dry; always add to the solvent under a blanket of inert gas.
- **Hydrogenation:** Evacuate the flask and backfill with Hydrogen gas three times. Maintain a Hydrogen atmosphere (1 atm via balloon) and stir vigorously at room temperature for 2-4 hours[4].

- **Monitoring:** The reaction is complete when hydrogen uptake ceases[5]. Visually, the starting material's distinct yellow tint will fade to a colorless or pale amber solution.
- **Workup:** Purge the vessel with Nitrogen. Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional Ethanol (20 mL).
- **Isolation:** Concentrate the filtrate under reduced pressure to yield **3-isopropoxy-5-methyl-phenylamine** as a pale oil.

Quantitative Optimization Data

Table 2: Hydrogenation Parameters (1 atm H₂, Room Temp)

Catalyst Loading (w/w)	Solvent	Time to Completion (h)	Chemoselectivity (%)
5% Pd/C	Ethanol	8.0	>99
10% Pd/C	Ethanol	2.5	>99
10% Pd/C	Ethyl Acetate	4.0	>99

Analytical Validation System

To ensure the trustworthiness of the synthesized batch, the following self-validating analytical checkpoints must be met:

- **TLC Analysis:**
 - **Step 1:** The product ether ($R_f \approx 0.6$ in 4:1 Hexane:EtOAc) will run significantly higher than the polar starting phenol ($R_f \approx 0.2$).
 - **Step 2:** The target aniline ($R_f \approx 0.3$ in 3:1 Hexane:EtOAc) will run lower than the nitro intermediate and will actively stain with Ninhydrin (indicating a primary amine).
- **¹H-NMR (400 MHz, CDCl₃) Key Signatures:**
 - **Isopropoxy Group:** Expect a distinct septet at $\delta \approx 4.5$ ppm (1H, -CH(CH₃)₂) and a doublet at $\delta \approx 1.3$ ppm (6H, -CH(CH₃)₂).

- Amine Group: A broad singlet at $\delta \approx 3.5\text{--}3.7$ ppm (2H, -NH₂), which will exchange and disappear upon the addition of D₂O .
- Aromatic Core: Three distinct, closely spaced singlets/multiplets in the $\delta \approx 6.0\text{--}6.2$ ppm region, confirming the meta-substituted geometry remains intact.

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